molecular formula C11H7FO2 B1148920 (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one CAS No. 1212059-19-2

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Cat. No.: B1148920
CAS No.: 1212059-19-2
M. Wt: 190
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Description

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a fluorinated furanone derivative of significant interest in medicinal chemistry and microbiology research. Compounds based on the 2(5H)-furanone scaffold are extensively investigated for their potential as Quorum Sensing Inhibitors (QSI) . Quorum sensing is a cell-density dependent communication system used by bacteria to coordinate group behaviors, including the formation of biofilms, which are a major cause of biofouling and persistent infections. Research indicates that certain furanones can mimic natural bacterial signaling molecules, such as acylated homoserine lactones, and interfere with the regulation of virulence factors and biofilm formation . This mechanism offers a promising, non-biocidal strategy for biofilm control. Furthermore, the structural motif of fluorinated compounds is a critical element in modern drug discovery, often employed to fine-tune properties like metabolic stability, bioavailability, and binding affinity . The incorporation of a fluorine atom and a fluoromethylene group into this furanone structure makes it a valuable scaffold for developing novel bioactive compounds. Researchers are exploring its potential in synthesizing new chemical entities with targeted activity, building on studies that show related chiral 2(5H)-furanone derivatives can exhibit synergistic effects with conventional antibiotics, enhancing their efficacy against resistant bacterial strains . This compound is intended for research purposes to further elucidate these mechanisms and develop new anti-biofilm or anti-infective agents.

Properties

IUPAC Name

(5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-7-10-9(6-11(13)14-10)8-4-2-1-3-5-8/h1-7H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQPPCCVRQVXCW-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC2=CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=CC(=O)O/C2=C\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677519
Record name (5Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212059-19-2
Record name (5Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of a 1,3-dipolar cycloaddition reaction followed by ring cleavage and subsequent fluorination . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired configuration and yield.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The structural characteristics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one suggest potential bioactivity, making it a candidate for drug design. Its unique fluoromethylene group may enhance interactions with biological targets, such as enzymes or receptors, leading to novel therapeutic agents .
  • Cancer Treatment : Research indicates that compounds similar to this compound can inhibit cellular proliferation and tumor growth. These compounds may be effective in treating various cancers by targeting specific molecular pathways involved in tumorigenesis .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound's unique structure allows chemists to use it as a precursor in organic synthesis. It can facilitate the creation of specialty chemicals and materials, which are essential in various industrial applications .

3. Fluorine Chemistry

  • Fluorinated Compounds : The incorporation of fluorine into organic molecules is known to enhance their pharmacological properties. This compound exemplifies this trend, offering pathways for developing fluorinated drugs with improved efficacy and selectivity .

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties against specific viruses, including those associated with honeybee colony collapse disorder. These findings highlight the compound's potential role in developing antiviral therapies .

Case Study 2: Enzyme Inhibition

Studies have shown that compounds related to this compound can act as reversible inhibitors against certain enzymes critical in disease pathways. This suggests that the compound could be instrumental in designing inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one involves its interaction with specific molecular targets. The fluoromethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Halogen-Substituted Furanones

Halogenation significantly impacts the electronic and steric properties of furanones. Below is a comparison of halogenated analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Biological Activity Reference
(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Fluoromethylene, phenyl 189.19 Enhanced metabolic stability; potential antimicrobial activity (inferred)
(Z)-5-bromomethylene-2(5H)-furanone Bromomethylene 193.98 Higher reactivity in nucleophilic substitutions due to bromine’s polarizability
(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one Chlorophenyl, sulfanylidene 357.87 Increased steric bulk; improved enzyme inhibition (e.g., kinase targets)
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylene}-2-(4-fluorophenyl)thiazolo-triazol-6(5H)-one Bromophenyl, fluorophenyl 571.82 Dual halogenation enhances cross-coupling reactivity and cytotoxicity

Key Observations :

  • Fluorine substitution reduces molecular weight and increases electronegativity, favoring hydrogen bonding with biological targets .

Phenyl-Substituted Furanones

The phenyl group at position 4 contributes to π-π stacking interactions. Comparisons with other aryl-substituted furanones:

Compound Name Substituent(s) Molecular Weight (g/mol) Unique Features Reference
This compound Phenyl, fluoromethylene 189.19 Optimal balance of lipophilicity and electronic effects
5-(4-methylphenyl)phenylmethylene-2(5H)-furanone 4-methylphenyl 238.29 Increased lipophilicity; reduced solubility in aqueous media
4-[4-(Methylthio)phenyl]furan-2(5H)-one Methylthiophenyl 206.26 Thioether group enhances antioxidant activity

Key Observations :

  • Methylthio groups improve antioxidant capacity but may introduce metabolic instability .

Heterocyclic Analogs

Incorporation of heterocycles (e.g., thiazole, triazole) modifies bioactivity:

Compound Name Core Structure Biological Activity Unique Characteristics Reference
This compound Furanone Antimicrobial (inferred) Simpler structure; lower molecular weight
(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}thiazolo-triazol-6(5H)-one Thiazolo-triazol-one Anticancer Multi-heterocyclic system improves target specificity
5-[5-[3-(Trifluoromethyl)phenyl]furan-2-ylmethylene]-2-thioxothiazolidin-4-one Thiazolidinone Anti-inflammatory Trifluoromethyl group enhances binding to COX-2

Key Observations :

  • Thiazolo-triazol-one derivatives exhibit higher target specificity but require complex synthesis .
  • Trifluoromethyl groups in thiazolidinones enhance anti-inflammatory activity through COX-2 inhibition .

Biological Activity

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, drawing from a range of scientific studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of furan derivatives. The introduction of the fluoromethylene group enhances the compound's reactivity and biological profile. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

1. Antimicrobial Properties

A significant area of research focuses on the antimicrobial activity of this compound and its derivatives. Studies have shown that compounds in this class exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC): The MIC values for some derivatives have been reported in the range of 10–40 μg/mL, indicating strong bactericidal effects against both planktonic and biofilm forms of S. aureus .
CompoundMIC (μg/mL)Activity Type
F10510Bactericidal
Furanone40Bacteriostatic

2. Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The compound's mechanism is believed to involve the release of active metabolites that inhibit cell proliferation.

  • IC50 Values: Compounds derived from this furanone have shown IC50 values in the nanomolar range, suggesting high potency in inhibiting cancer cell growth .
Cell LineIC50 (nM)Mechanism of Action
L1210<100Inhibition of proliferation
HCT116<50Induction of apoptosis

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Some derivatives have shown significant activity in models of induced inflammation, demonstrating their ability to reduce swelling and pain.

  • Carrageenan-Induced Model: Compounds were evaluated for their efficacy in reducing inflammation, with notable results indicating a dose-dependent effect on inflammatory markers .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various furanone derivatives, it was found that this compound significantly inhibited biofilm formation by S. aureus, showcasing its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Cancer Cell Proliferation
Another investigation assessed the cytotoxicity of fluorinated furanones against multiple cancer cell lines. Results indicated that certain derivatives not only inhibited proliferation but also induced apoptosis in HCT116 cells, highlighting their dual action as both cytostatic and cytotoxic agents .

Q & A

Q. What are the common synthetic pathways for synthesizing (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves halolactonization or cyclization of substituted precursors. For example, brominated furanones are synthesized via bromine-mediated cyclization of γ,δ-unsaturated acids under acidic conditions . Fluorinated analogs like the target compound may require fluorinating agents (e.g., Selectfluor) for fluoromethylene introduction. Stereoselectivity is controlled by reaction temperature, solvent polarity, and catalysts. For instance, low temperatures (-20°C) favor Z-isomer formation due to reduced thermal isomerization .
  • Key Data :
PrecursorReaction ConditionsYield (%)Isomer Ratio (Z:E)
γ,δ-Unsaturated acidHBr, DCM, 0°C657:3
Fluorinated analogSelectfluor, MeCN, -20°C589:1

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For Z-isomers, 1^1H NMR shows coupling constants (J) between 10–12 Hz for fluoromethylene protons, while E-isomers exhibit J > 15 Hz . X-ray analysis of related brominated furanones confirms the planar geometry of the fluoromethylene group and phenyl ring orientation .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of fluorinated furanones in bacterial quorum sensing inhibition?

  • Methodological Answer : Fluorinated furanones disrupt autoinducer-mediated signaling pathways. For example, (Z)-4-bromo-5-(bromomethylene)furan-2(5H)-one inhibits AI-1 and AI-2 in Vibrio harveyi by competitively binding LuxR-type receptors . Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in signaling proteins. Dose-response assays (e.g., IC50_{50} values) and confocal microscopy quantify biofilm thickness reduction (55% at 60 µg/mL) .
  • Key Data :
Biofilm ParameterControlTreated (60 µg/mL)
Thickness (µm)25 ± 311 ± 2
Live Cells (%)92 ± 55 ± 1

Q. How does substitution at the 4-phenyl position affect the compound’s reactivity and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-phenyl position increase electrophilicity of the furanone ring, enhancing reactivity in Michael additions. Structure-activity relationship (SAR) studies show that para-substituted halogens improve antimicrobial potency by 3–5 fold compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) predicts stronger hydrogen bonding with E. coli LuxS when fluorinated .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of Z-isomers under physiological conditions. How can researchers address this?

  • Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C reveal Z→E isomerization rates. LC-MS monitoring shows a half-life of 8 hours for the Z-isomer, suggesting rapid equilibration in biological systems . To mitigate, encapsulation in liposomes or PEGylation extends stability by 3-fold .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying furanone derivatives in complex matrices (e.g., bacterial lysates)?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column and MRM transitions for specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects. Detection limits as low as 0.1 ng/mL are achievable .

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